molecular formula C10H9FN2 B8515216 6-Fluoro-3-methylisoquinolin-5-amine

6-Fluoro-3-methylisoquinolin-5-amine

Cat. No.: B8515216
M. Wt: 176.19 g/mol
InChI Key: JJQKJVZURBXDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methylisoquinolin-5-amine is a fluorinated isoquinoline derivative characterized by a fluorine atom at the 6-position, a methyl group at the 3-position, and an amine group at the 5-position of the isoquinoline scaffold. This compound is of interest in medicinal chemistry due to the strategic placement of substituents that influence electronic properties, solubility, and target-binding capabilities. Fluorine incorporation often enhances metabolic stability and membrane permeability, while the methyl group may contribute to hydrophobic interactions in biological systems .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-3-methylisoquinolin-5-amine

InChI

InChI=1S/C10H9FN2/c1-6-4-8-7(5-13-6)2-3-9(11)10(8)12/h2-5H,12H2,1H3

InChI Key

JJQKJVZURBXDCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N)F)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Examples from Biopharmacule Catalog :

  • 5-Fluorobenzo[d]isoxazol-3-amine : Fluorine at position 5 on a benzoisoxazole scaffold.
  • 5-Fluoroanthranilic acid : Fluorine on an aromatic ring with a carboxylic acid group.

In 6-Fluoro-3-methylisoquinolin-5-amine, the 6-fluorine may stabilize the aromatic system via electron withdrawal, enhancing binding to hydrophobic pockets. In contrast, fluorine in anthranilic acid derivatives primarily modulates acidity and solubility .

Methoxy and Methyl Substitutions in Pyridine Derivatives

Compound : 6-Methoxy-5-methylpyridin-3-amine
Key Differences :

  • Scaffold: Pyridine vs. isoquinoline.
  • Substituents : Methoxy (electron-donating) and methyl groups vs. fluorine (electron-withdrawing) and methyl groups.

Functional Insights: The methoxy group in the pyridine derivative increases hydrophilicity and hydrogen-bonding capacity, whereas fluorine in the target compound may enhance lipophilicity and metabolic stability. The larger isoquinoline scaffold in 6-Fluoro-3-methylisoquinolin-5-amine could provide additional binding sites for biological targets compared to simpler pyridine analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Key Properties Pharmacological Activity Applications
6-Fluoro-3-methylisoquinolin-5-amine 6-F, 3-CH₃, 5-NH₂ Moderate lipophilicity, metabolic stability Potential tau binder (inferred) Neurodegenerative research
[(18)F]-MK-6240 6-¹⁸F, 3-pyrrolopyridinyl High selectivity, PET compatibility NFT imaging in Alzheimer’s Diagnostic imaging
N-(6-Cl-3-NO₂-pyridin-2-yl)-5-pyrazole 6-Cl, 3-NO₂, 5-pyrazole High polarity, reactivity Medicinal chemistry lead Drug discovery
6-Methoxy-5-methylpyridin-3-amine 6-OCH₃, 5-CH₃ Hydrophilic, hydrogen-bond donor Building block for synthesis Organic chemistry

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